2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine
Overview
Description
Scientific Research Applications
Synthesis of Explosive Cocrystals
This compound has been used in the synthesis of explosive cocrystals. The reaction of 3,4-dinitropyrazole, 5-nitrotetrazole, or 4-nitro-1,2,3-triazole with 1,2,4,5-tetrazines substituted with 3,5-dimethylpyrazolyl (dmp) groups results in energetic cocrystals . These cocrystals have unique photochemical and electrochemical properties .
Medicinal Chemistry
Pyrazoles, including those with the 2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine structure, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Drug Discovery
In the field of drug discovery, pyrazoles are frequently used due to their diverse pharmacological functions . They are key components in the development of new drugs .
Agrochemistry
In agrochemistry, pyrazoles are used in the development of new pesticides and herbicides . Their unique chemical structure allows for targeted action against pests and weeds .
Coordination Chemistry
In coordination chemistry, pyrazoles are used as ligands to form complex structures . They can bind to a variety of metal ions, forming stable complexes .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used in the synthesis of organometallic compounds . These compounds have applications in catalysis, materials science, and pharmaceuticals .
Synthesis of Multidentate Ligands
The compound has been used in the synthesis of new multidentate poly ((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands . These ligands have potential applications in various fields of chemistry .
Research Use Only
It’s important to note that “2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine” is currently not intended for human or veterinary use. It is available for research use only.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 2-[(1,3-dimethylpyrazol-5-yl)methoxy]ethylamine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrazole derivatives can influence various biochemical pathways, leading to downstream effects .
Result of Action
It is known that pyrazole derivatives can have significant antileishmanial and antimalarial effects .
properties
IUPAC Name |
2-[(2,5-dimethylpyrazol-3-yl)methoxy]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-7-5-8(11(2)10-7)6-12-4-3-9/h5H,3-4,6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLYSKDGWQJIPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)COCCN)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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